molecular formula C12H14O3 B6145502 (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid CAS No. 60326-41-2

(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid

Cat. No. B6145502
CAS RN: 60326-41-2
M. Wt: 206.2
InChI Key:
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Description

“(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid” is a chemical compound with the molecular formula C12H14O3 . This compound belongs to the class of organic compounds known as phenylpropanoic acids .


Molecular Structure Analysis

The molecular structure of “(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid” consists of a phenyl group attached to a prop-2-enoic acid moiety via an ether linkage . The exact structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid” can be found in databases like PubChem . These properties include molecular weight, density, melting point, boiling point, and more .

Scientific Research Applications

Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds

The study by T. Yokoyama (2015) investigates the acidolysis mechanism of β-O-4-type lignin model compounds. This research is crucial for understanding the chemical breakdown of lignin, a major component of plant biomass, and its conversion into valuable chemicals. The findings highlight the role of the γ-hydroxymethyl group in the degradation process, suggesting potential pathways for biomass valorization.

Applications of Phosphonic Acids

Phosphonic acids, structurally related to (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid, find applications in various domains, including medicine, material science, and agriculture. The review by C. M. Sevrain et al. (2017) covers the synthesis and applications of phosphonic acids, illustrating their versatility and potential in creating bioactive compounds and materials with unique properties.

Anticancer Potential of Cinnamic Acid Derivatives

The review by P. De, M. Baltas, F. Bedos-Belval (2011) discusses the anticancer activity of cinnamic acid derivatives, including structures similar to (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid. This study emphasizes the potential of these compounds in developing novel anticancer agents, highlighting the importance of chemical modifications for enhanced efficacy.

Protective Effects of Caffeic Acid in Alzheimer's Disease

Research on caffeic acid, a compound with a similar phenolic structure, by S. Habtemariam (2017), demonstrates its protective effects against Alzheimer's disease. The study reviews the antioxidant, anti-inflammatory, and neuroprotective properties of caffeic acid, suggesting mechanisms by which it could mitigate the progression of neurodegenerative diseases.

Antioxidant Properties of Hydroxycinnamic Acids

The review on the antioxidant activities of hydroxycinnamic acids by N. Razzaghi-Asl et al. (2013) and B. Godlewska-Żyłkiewicz et al. (2020) explore the structure-activity relationships of these compounds. Understanding these relationships can guide the synthesis of new molecules with enhanced antioxidant properties for applications in food preservation, pharmaceuticals, and materials science.

Safety and Hazards

The safety and hazard information for “(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid” can be found in databases like PubChem . This includes toxicity information, safety precautions, and handling guidelines .

Mechanism of Action

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid involves the reaction of 2-(propan-2-yloxy)benzaldehyde with malonic acid in the presence of a base to form the corresponding malonic acid derivative. The malonic acid derivative is then decarboxylated to form the desired product.", "Starting Materials": ["2-(propan-2-yloxy)benzaldehyde", "malonic acid", "base"], "Reaction": ["Step 1: React 2-(propan-2-yloxy)benzaldehyde with malonic acid in the presence of a base to form the corresponding malonic acid derivative.", "Step 2: Decarboxylate the malonic acid derivative to form (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid."] }

CAS RN

60326-41-2

Product Name

(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid

Molecular Formula

C12H14O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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